

CAS number and identifiers for Octyl methyl sulfoxide

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Compound of Interest

Compound Name: Octyl methyl sulfoxide

Cat. No.: B15290750

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In-Depth Technical Guide: Octyl Methyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Octyl Methyl Sulfoxide**, also known as 1-(methylsulfinyl)octane. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from general methodologies for the synthesis and characterization of alkyl methyl sulfoxides and data from closely related long-chain alkyl sulfoxides. The document details chemical identifiers, physicochemical properties, proposed experimental protocols for its synthesis, and potential applications in research and drug development.

Chemical Identifiers and Molecular Structure

Octyl methyl sulfoxide is an organosulfur compound featuring an octyl group and a methyl group attached to a sulfinyl functional group.

Identifier	Value	Source
Chemical Name	1-(methylsulfinyl)octane	N/A
Synonyms	Octyl methyl sulfoxide, Methyl octyl sulfoxide	N/A
CAS Number	3079-27-4	N/A
Molecular Formula	C ₉ H ₂₀ OS	N/A
Molecular Weight	176.32 g/mol	N/A
SMILES	<chem>CCCCCCCCS(=O)C</chem>	N/A
InChI Key	InChI=1S/C9H20OS/c1-3-4-5-6-7-8-9-11(2)10/h3-9H2,1-2H3	N/A

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for **octyl methyl sulfoxide** is scarce. The following properties are predicted based on its structure and inferred from data on similar long-chain alkyl sulfoxides.

Property	Predicted/Inferred Value	Notes
Appearance	Colorless to pale yellow liquid or low melting solid	Based on similar alkyl sulfoxides.
Boiling Point	> 200 °C (at atmospheric pressure)	Expected to be high due to the polar sulfoxide group and long alkyl chain.
Melting Point	Not available	Likely to be near room temperature.
Solubility	Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane). Limited solubility in water.	The long alkyl chain decreases water solubility compared to shorter-chain sulfoxides like DMSO.
Density	~0.9 - 1.0 g/mL	Estimated based on related compounds.
Refractive Index	Not available	N/A

Experimental Protocols

The most common and straightforward method for the synthesis of alkyl methyl sulfoxides is the selective oxidation of the corresponding sulfide.

Synthesis of Octyl Methyl Sulfoxide via Oxidation of Methyl Octyl Sulfide

This protocol is adapted from a general method for the oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.^[1]

Materials:

- Methyl octyl sulfide (1-methylthiooctane)
- Hydrogen peroxide (30% aqueous solution)
- Glacial acetic acid

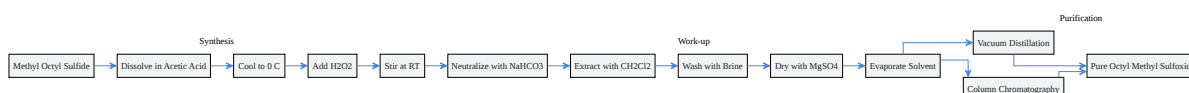
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl octyl sulfide (1 equivalent) in glacial acetic acid.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of 30% hydrogen peroxide (1.0 - 1.1 equivalents) to the stirred solution. The addition should be dropwise to control the reaction temperature and prevent over-oxidation to the sulfone.
- After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the starting sulfide is consumed, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **octyl methyl sulfoxide**.

- The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Experimental Workflow for Synthesis and Purification



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Caption: Synthesis and purification workflow for **octyl methyl sulfoxide**.

Spectroscopic Data (Anticipated)

The following are the expected spectroscopic characteristics for **octyl methyl sulfoxide** based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

- δ ~2.5-2.7 ppm (singlet, 3H): Methyl protons (CH₃-S(O)-). These protons are deshielded by the adjacent sulfoxide group.
- δ ~2.6-2.8 ppm (triplet, 2H): Methylene protons alpha to the sulfoxide group (-S(O)-CH₂-).
- δ ~1.2-1.8 ppm (multiplet, 12H): Methylene protons of the octyl chain.
- δ ~0.8-0.9 ppm (triplet, 3H): Terminal methyl protons of the octyl chain.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- δ ~50-60 ppm: Methylene carbon alpha to the sulfoxide group.

- δ ~35-45 ppm: Methyl carbon of the sulfoxide group.
- δ ~22-32 ppm: Carbons of the octyl chain.
- δ ~14 ppm: Terminal methyl carbon of the octyl chain.

IR (Infrared) Spectroscopy

- ~1030-1070 cm^{-1} (strong): S=O stretching vibration, characteristic of the sulfoxide group.
- ~2850-2960 cm^{-1} (strong): C-H stretching vibrations of the alkyl groups.
- ~1465 cm^{-1} (medium): C-H bending vibrations.

MS (Mass Spectrometry)

- Molecular Ion (M^+): $m/z = 176$.
- Major Fragmentation Patterns: Expect fragmentation of the octyl chain and potential loss of the methylsulfinyl group.

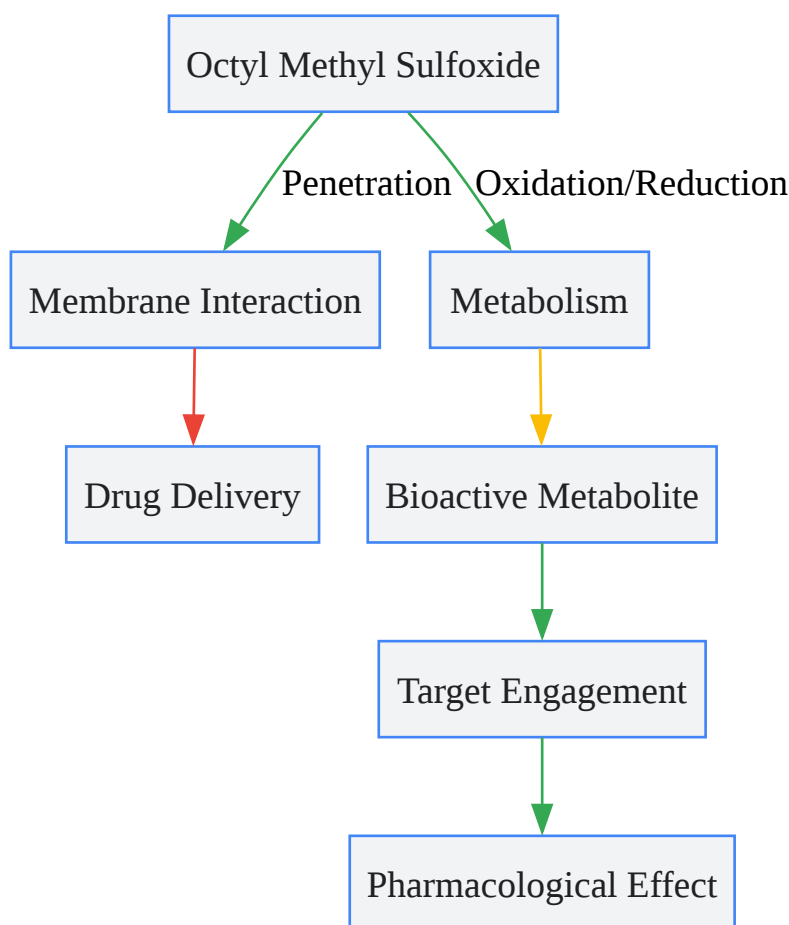
Potential Applications in Drug Development and Research

While specific biological activities of **octyl methyl sulfoxide** are not well-documented, the sulfoxide moiety is a known pharmacophore present in several approved drugs. Long-chain alkyl sulfoxides may have applications as:

- Penetration Enhancers: Similar to Dimethyl Sulfoxide (DMSO), the amphipathic nature of **octyl methyl sulfoxide** could facilitate the transport of active pharmaceutical ingredients (APIs) across biological membranes.
- Solubilizing Agents: The sulfoxide group's polarity combined with the lipophilic octyl chain may aid in solubilizing poorly water-soluble drug candidates for formulation studies.
- Pro-drugs: The sulfoxide can be a metabolic handle, potentially being reduced to the corresponding sulfide or oxidized to the sulfone in vivo, which could be part of a pro-drug strategy.

- Chemical Probes: As a structural analog of other bioactive lipids, it could be used to probe biological pathways involving lipid metabolism or signaling.

Potential Signaling Pathways of Interest



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Caption: Potential roles of **octyl methyl sulfoxide** in drug delivery and metabolism.

Conclusion

Octyl methyl sulfoxide is a long-chain alkyl sulfoxide with potential applications in pharmaceutical sciences. This guide provides a foundational understanding of its chemical identity, predicted properties, and a detailed protocol for its synthesis. Further experimental investigation is required to fully characterize its physicochemical properties and explore its biological activities. The methodologies and inferred data presented herein offer a starting point for researchers and drug development professionals interested in this class of compounds.

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References

- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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